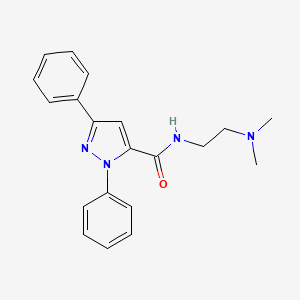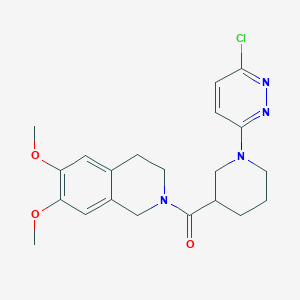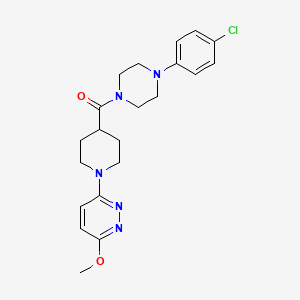
N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure that includes a pyrazole ring, two phenyl groups, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The phenyl groups are then introduced through electrophilic aromatic substitution reactions. The dimethylaminoethyl side chain is added via nucleophilic substitution reactions, often using dimethylaminoethyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: A DNA-intercalating agent with similar structural features but different biological activities.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar dimethylaminoethyl groups but used primarily in materials science and drug delivery.
Uniqueness
N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring and dimethylaminoethyl side chain, which confer specific chemical and biological properties. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H22N4O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,5-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-23(2)14-13-21-20(25)19-15-18(16-9-5-3-6-10-16)22-24(19)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,21,25) |
InChI Key |
DGAHEOGGOGLLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10992802.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10992818.png)

![N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide](/img/structure/B10992831.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10992838.png)

![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10992843.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B10992845.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide](/img/structure/B10992853.png)
![methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate](/img/structure/B10992856.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10992880.png)
![6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10992887.png)
![methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B10992895.png)
